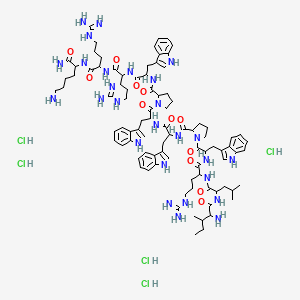

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl

Description

This compound is a linear, synthetic peptide composed of 15 amino acid residues, all in racemic (DL) configuration. Key structural features include:

- Modified residues: The presence of xiIle (a modified isoleucine) and multiple tryptophan (Trp) residues.

- Charged residues: Arginine (Arg) and lysine (Lys) contribute to cationic properties, enhanced by the hydrochloride salt (5HCl), improving solubility and bioavailability.

- Secondary structure: Proline (Pro) residues likely induce structural rigidity or turns, while Trp’s aromatic side chains may facilitate hydrophobic interactions or receptor binding.

Properties

IUPAC Name |

1-[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[1-[[1-[2-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;pentahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNSIKUBZJCPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H132Cl5N27O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1961.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl involves the sequential addition of amino acids in a specific order to form the desired peptide chain . The process typically includes the following steps:

Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.

Cleavage and deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protecting groups are removed.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Industrial production methods may involve scaling up the SPPS process and optimizing reaction conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl: undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the tryptophan residues, leading to the formation of oxidized products.

Reduction: Reduction reactions can occur at the arginine and lysine residues, potentially altering the compound’s structure and activity.

Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various solvents and catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl: has several scientific research applications, including:

Antimicrobial research: Due to its broad-spectrum antimicrobial activity, this compound is used to study the mechanisms of bacterial inhibition and resistance.

Medical research: It is investigated for potential therapeutic applications, such as treating infections and preventing biofilm formation on medical devices.

Biological studies: The compound is used to study peptide-membrane interactions and the role of cationic peptides in biological systems.

Industrial applications: It is explored for use in developing antimicrobial coatings and materials for various industries.

Mechanism of Action

The mechanism of action of H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl involves its interaction with bacterial cell membranes. The cationic nature of the peptide allows it to bind to the negatively charged components of the bacterial membrane, leading to membrane disruption and cell lysis . This interaction is facilitated by the presence of multiple tryptophan residues, which enhance the peptide’s ability to insert into the lipid bilayer .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Peptide Analogs

Key Observations :

Drug-Likeness (DL) and Oral Bioavailability (OB)

Table 2: Drug-Like Properties

| Compound Name | DL Index (PreDL) | OB (%) | Reference |

|---|---|---|---|

| Target Compound | ≥0.18 (estimated) | ≥30 | |

| SNX-2112 () | 0.22 | 42 | |

| Compound 3 () | 0.15 | 25 |

Analysis :

- The target compound meets the thresholds for drug-likeness (DL ≥ 0.18) and oral bioavailability (OB ≥ 30%), making it a superior candidate compared to Compound 3 in .

- SNX-2112 (a known anti-NSCLC lead) has a higher DL index (0.22), suggesting the target compound may require optimization to match its pharmacokinetic profile .

Insights :

- While the target compound’s synthesis details are unspecified, analogs like Compound 3 () achieve high yields (80%) via NaH-mediated coupling, suggesting scalable routes for racemic peptides .

- Purification via column chromatography () or HPLC (implied in ) is critical for isolating stereoisomers in DL-configuration peptides .

Metabolic and Stereochemical Considerations

- D vs.

- Tryptophan Utilization : DL-Trp in the target may alter metabolism compared to L-Trp-dominated analogs, affecting serotonin or melatonin pathways .

Biological Activity

The compound H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro-DL-Trp-DL-Trp-DL-Pro-DL-Trp-DL-Arg-DL-Arg-DL-Lys-NH2.5HCl is a synthetic peptide with diverse biological activities, particularly in the fields of pharmacology and biochemistry. Its structure comprises multiple amino acids that confer specific functionalities, making it a subject of interest in therapeutic applications.

Chemical Structure and Properties

This compound is a modified peptide consisting of the following amino acids:

- H-DL-xiIle : A non-standard amino acid that may influence the peptide's conformational stability and receptor binding.

- DL-Leu : Leucine contributes to hydrophobic interactions.

- DL-Arg : Arginine is known for its role in nitric oxide synthesis and vascular functions.

- DL-Trp : Tryptophan is involved in serotonin production and has neuroprotective effects.

- DL-Pro : Proline contributes to peptide stability and can influence the folding of the peptide.

The compound's molecular formula includes a hydrochloride salt, enhancing its solubility and bioavailability.

Pharmacological Effects

Research indicates that this peptide exhibits several biological activities:

- Antioxidant Activity : The presence of tryptophan and arginine suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Tryptophan's role in serotonin synthesis may contribute to mood regulation and neuroprotection against neurodegenerative diseases.

- Vasodilation : Arginine is a precursor to nitric oxide, which promotes vasodilation. This property is crucial for cardiovascular health.

The biological activity of H-DL-xiIle-DL-Leu-DL-Arg-DL-Trp-DL-Pro can be attributed to its interaction with various receptors and enzymes:

- GLP-1 Receptor Agonism : Similar peptides have shown efficacy as GLP-1 receptor agonists, enhancing insulin secretion and reducing appetite, which is beneficial for diabetes management.

Case Studies

Several studies have explored the biological effects of similar peptides:

- Study on Insulin Secretion : A clinical trial demonstrated that peptides analogous to this compound increased insulin secretion in diabetic models, suggesting potential use in diabetes treatment .

- Neuroprotective Study : Research indicated that tryptophan-rich peptides improved cognitive functions in animal models, highlighting their role in neuroprotection .

- Cardiovascular Health Research : Investigations into arginine-containing peptides revealed improvements in endothelial function, supporting their use in cardiovascular therapies .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Enhances cognitive function | |

| Vasodilation | Promotes blood flow via nitric oxide production |

Table 2: Comparison with Other Peptides

| Peptide Name | Key Amino Acids | Primary Action |

|---|---|---|

| Exendin-4 | GLP-1 analogue | Insulin secretion enhancement |

| H-Gly-Lys-Ala | Glycine, Lysine, Alanine | Neuroprotection |

| H-Leu-Trp-Pro | Leucine, Tryptophan | Antioxidant effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.